Octyl 2-pyridyl ether
Overview
Description
Octyl 2-pyridyl ether is a chemical compound with the molecular formula C13H21NO. It is known for its versatile applications in scientific research, particularly in organic synthesis, catalysis, and medicinal chemistry. The compound’s unique structure, featuring an octyl group attached to a pyridyl ether, imparts distinctive properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-pyridyl ether typically involves the reaction of 2-pyridyl ether with an octyl halide under basic conditions. A common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds via nucleophilic substitution, where the octyl halide reacts with the 2-pyridyl ether to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: Octyl 2-pyridyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyridyl ketones, carboxylic acids.
Reduction: Reduced pyridyl derivatives.
Substitution: Halogenated pyridyl ethers, substituted pyridyl derivatives.
Scientific Research Applications
Octyl 2-pyridyl ether finds diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Medicinal Chemistry: Explored for its potential in drug development, particularly in designing molecules with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Octyl 2-pyridyl ether involves its interaction with molecular targets through its pyridyl ring. The ether linkage allows for flexibility and proper orientation of the molecule, facilitating its binding to specific sites. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. The pathways involved include coordination chemistry and electron transfer mechanisms.
Comparison with Similar Compounds
2-Pyridyl ether: Lacks the octyl group, resulting in different reactivity and applications.
Octyl phenyl ether: Contains a phenyl group instead of a pyridyl group, leading to variations in chemical behavior.
Octyl 4-pyridyl ether: The pyridyl group is positioned differently, affecting its interaction with other molecules.
Uniqueness: Octyl 2-pyridyl ether stands out due to its unique combination of an octyl group and a pyridyl ether. This structure imparts specific properties that make it valuable in catalysis and organic synthesis. Its ability to act as a versatile ligand and its reactivity in various chemical reactions highlight its distinctiveness compared to similar compounds.
Properties
IUPAC Name |
2-octoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-8,10-11H,2-6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRNIRAKWMOLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220536 | |
Record name | Octyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-27-9 | |
Record name | 2-(Octyloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70289-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 2-pyridyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163384 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl 2-pyridyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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